Cascarilla oil
Description
Systematic Botany of Croton eluteria Bennett (Euphorbiaceae)
Croton eluteria Bennett, a member of the Euphorbiaceae family, is the primary botanical source of cascarilla oil. This species belongs to the genus Croton, which comprises over 1,300 species of trees, shrubs, and herbs distributed globally in tropical and subtropical regions. The genus is characterized by its diversity in secondary metabolites, including diterpenoids, alkaloids, and volatile oils.
Taxonomic Hierarchy
| Rank | Classification |
|---|---|
| Kingdom | Plantae |
| Order | Malpighiales |
| Family | Euphorbiaceae |
| Subfamily | Crotonoideae |
| Tribe | Crotoneae |
| Genus | Croton |
| Section | Eluteria |
| Species | Croton eluteria Bennett |
The species was first described by J. J. Bennett in the 19th century and is classified under section Eluteria, a group distinguished by axillary inflorescences, lepidote indumentum, and petaliferous pistillate flowers. Molecular phylogenetic studies confirm its placement within the Croton clade, with close relatives including Croton arboreus and Croton reflexifolius.
Geographical Distribution and Cultivation Practices
Croton eluteria is indigenous to the Caribbean, including the Bahamas, Cuba, Jamaica, and Hispaniola, and has been naturalized in parts of Mexico, Central America, and South America. It thrives in arid, limestone-rich substrates, particularly in Dry Broadleaf Evergreen Formations.
Global Distribution Table
| Region | Countries/Islands | Habitat Characteristics |
|---|---|---|
| Caribbean | Bahamas, Cuba, Jamaica | Limestone substrates, dry forests |
| Mesoamerica | Mexico (Veracruz, Tabasco) | Lowland rainforests |
| South America | Colombia, Venezuela | Tropical coastal regions |
In the Bahamas, concerted efforts to industrialize cascarilla production include sustainable propagation via seed germination trials, cuttings, and air layering. The Bahamas Agriculture and Marine Science Institute (BAMSI) has established nurseries to cultivate 10,000 plants, optimizing growth conditions for oil yield. Cultivation prioritizes minimal ecological disruption, with harvesters collecting bark from mature branches during late spring to early summer.
Morphological Characteristics of Cascarilla Bark
The bark of Croton eluteria is the primary source of this compound. Morphologically, it exhibits distinct features that aid in identification:
Bark Characteristics
- External Appearance : Fissured, pale yellowish-brown surface often covered with lichens; cork layer exfoliates to reveal a dark brown cortex.
- Internal Structure : Resinous fracture with longitudinal striations; transverse sections show cork cells containing calcium oxalate crystals and sclerenchymatous fibers.
- Aroma : Pleasant, musky odor when burned, attributed to volatile oils such as D-limonene and pinene.
Leaf and Flower Morphology
The bark’s chemical complexity, including 1–3% volatile oils and diterpenoids like cascarillins, correlates with its morphological adaptations to arid environments. Lichen symbionts on the bark may further influence secondary metabolite production.
Table 1: Key Chemical Constituents of Cascarilla Bark
| Compound Class | Examples | Concentration |
|---|---|---|
| Volatile Oils | D-limonene, pinene, thujene | 1–3% |
| Diterpenoids | Cascarillins A–I, eluterins | 0.5–2% |
| Lignins/Tannins | Proanthocyanidins | 3–5% |
| Resins | Polymeric terpenoids | 2–4% |
Data derived from phytochemical analyses of bark extracts.
Properties
CAS No. |
8007-06-5 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Chemical Composition
The essential oil of cascarilla is characterized by a complex chemical profile. Key components include:
- Diterpenoids : Such as cascarillin, which has been shown to stimulate gastric acid secretion.
- Volatile Compounds : The oil contains significant amounts of δ-cadinene (36.3%), (Z)-β-farnesene (13.8%), and viridiflorol (7.3%) among others .
Antimicrobial Properties
Research highlights the antimicrobial activity of cascarilla oil, demonstrating its effectiveness against various pathogens:
- In Vitro Studies : this compound exhibited zones of inhibition ranging from 7.33 mm to 21.36 mm against gram-positive and gram-negative bacteria, and 5.44 mm to 13.67 mm against yeasts and fungi .
- Minimum Inhibitory Concentration (MIC) : The lowest MIC values were recorded against Micrococcus luteus (7.46 µL/mL) and Candida krusei (9.46 µL/mL) .
Applications in Food Industry
This compound is increasingly recognized for its potential in the food industry:
- Flavoring Agent : It is used in the production of beverages such as aperitifs and liquors, with Campari being a notable example .
- Preservative : Its antimicrobial properties make it suitable for enhancing food safety by inhibiting microbial growth in food products .
Nutraceutical and Pharmaceutical Uses
The medicinal properties of this compound have led to its incorporation into nutraceuticals and pharmaceuticals:
- Digestive Health : Historically used as a bitter tonic for treating stomach ailments, it may aid digestion through its stimulating effects on gastric acid secretion .
- Functional Foods : this compound can be included in dietary supplements aimed at improving gut health due to its antimicrobial properties .
Sustainable Development in the Bahamas
The Bahamas has initiated projects to sustainably cultivate cascarilla, recognizing its economic potential:
- Resource Assessment : A comprehensive assessment was conducted to evaluate the natural habitat and growth conditions for cascarilla plants .
- Training Programs : Local communities have been trained in sustainable harvesting techniques and oil extraction methods, enhancing local livelihoods while promoting conservation .
Shift in Production to El Salvador
El Salvador has emerged as a leading producer of this compound due to its favorable agricultural practices:
- Production Capacity : From negligible production in 1998, El Salvador's output increased significantly due to improved infrastructure and cultivation methods, establishing it as a principal supplier of cascarilla bark oil .
- Economic Impact : The shift has revitalized local economies through job creation in harvesting and distillation processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Differences :
- Eugenol Content: this compound contains moderate eugenol, akin to clove oil, but lacks clove’s high concentration, making it less potent as an analgesic .
- Expectorant Action : Unlike eucalyptus oil (which relies on 1,8-cineole for mucolytic effects), cascarilla’s expectorant properties are attributed to its terpene synergy .
Pharmacopeial Standards
Cascarilla preparations adhere to strict pharmacopeial guidelines. For example, Mistura Cascarillae Composita combines cascarilla infusion with camphor and squill vinegar, distinguishing it from simpler tinctures like Tinctura Opii (opium tincture), which lacks synergistic ingredients .
Table 2: Formulation Standards in the British Pharmacopoeia
Regulatory Note: Products containing this compound must comply with safety regulations, particularly in topical applications, to avoid irritant reactions .
Preparation Methods
Species Differentiation and Harvesting Practices
Cascarilla oil originates from two primary species:
-
Bahamian cascarilla (Croton eluteria): Historically dominant but limited by logistical challenges.
-
El Salvador cascarilla (Croton reflexifolius): Emerged as the modern standard due to sustainable cultivation in coffee plantation windbreaks.
Optimal Harvesting Criteria:
-
Tree Age: Trees aged ≥10 years yield higher-quality bark with superior oil concentration.
-
Bark Preparation: Post-harvest, bark is separated from trunks, dried to a target humidity (exact % unspecified in sources), and fragmented into "bit-sized" pieces for distillation.
Sustainability Practices:
El Salvador’s agroforestry model ensures renewal: mature cascarilla hedges obstructing coffee growth are replanted, maintaining ecological and production balance.
Distillation Techniques
Hydrodiffusion (Nobs Method)
Developed by Nobs Hidrodifusion SA, this method dominates El Salvador’s production.
Process Overview:
-
Loading: 1,500L stainless steel stills are filled with bark fragments.
-
Steam Injection: Steam enters from the top, permeating the bark matrix via gravity-driven diffusion.
-
Condensation: Vapors condense at the still’s base, separating into oil and water via Florentine flasks.
-
Refinement: Post-separation, oil undergoes laboratory filtration to remove particulates.
Advantages:
-
Efficiency: 3-hour distillation time minimizes thermal degradation of volatile compounds.
-
Quality: Preserves delicate top notes (e.g., eucalyptus, pepper) absent in traditional steam distillation.
Chemical Profile:
Gas chromatography reveals >50 compounds, including α-guaiene (12–18%), cyperene (8–15%), and epi-β-santalene (5–10%).
Steam Distillation
Used in Bahamian and smaller-scale operations, this conventional method differs in steam directionality.
Key Variations:
-
Steam Source: External boilers generate steam piped into the still’s base.
-
Bark Preparation: Finely shredded bark increases surface area for extraction.
-
Duration: Longer distillation times (4–6 hours) risk thermal degradation of sesquiterpenes.
Yield Comparison:
| Parameter | Hydrodiffusion | Steam Distillation |
|---|---|---|
| Oil Yield (kg/ton) | 1.0 | 0.8–0.9 |
| Key Constituents | Higher α-guaiene | Elevated cyperene |
Post-Distillation Processing
Filtration and Stabilization
Post-separation, this compound is filtered through cellulose or activated charcoal to remove residual water and particulates. Critical Note: Unfiltered oil develops cloudiness due to suspended lignins.
Industrial Standards and Quality Control
Physicochemical Specifications
Regulatory Compliance
-
Food Additive Standards: Japan’s MHLW Notification No. 336 (2010) prohibits using acid clay or kaolin in additive processing, ensuring this compound purity.
-
Pharmaceutical Preparations: British Pharmacopoeia (1911) codified tinctures and infusions, though modern essential oils adhere to ISO 9001-certified distillation.
Challenges and Innovations
Yield Limitations
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing the chemical composition of Cascarilla oil in academic studies?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound profiling and nuclear magnetic resonance (NMR) for structural elucidation of non-volatile constituents. Validate results against published spectral libraries and replicate analyses across independent labs to ensure reproducibility. Cross-reference findings with phytochemical databases like PubChem or NIST .
- Key Considerations : Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO₂) to minimize variability in compound yields .
Q. How can researchers design experiments to assess this compound’s bioactivity while controlling for matrix effects?
- Methodological Answer : Employ orthogonal assays (e.g., in vitro enzyme inhibition and cell-based cytotoxicity tests) to differentiate direct bioactivity from solvent or matrix interference. Include negative controls (e.g., carrier solvents) and positive controls (e.g., known inhibitors) in dose-response studies. Statistical validation via ANOVA or linear regression is critical for distinguishing signal from noise .
Q. What strategies ensure reproducibility in isolating this compound’s active components?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
